molecular formula C19H18BrN3O2S B2984838 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 897473-33-5

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2984838
CAS No.: 897473-33-5
M. Wt: 432.34
InChI Key: XVEYIYMBRUHARZ-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a heterocyclic compound featuring a brominated benzothiazole core linked to a piperazine ring and a 4-methoxyphenyl methanone group. This structure is characteristic of molecules designed for biological activity, particularly enzyme inhibition. The piperazine moiety contributes to solubility and conformational flexibility, while the 4-methoxyphenyl group may influence lipophilicity and metabolic stability. Syntheses of such compounds typically involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, followed by purification via column chromatography .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-15-5-2-13(3-6-15)18(24)22-8-10-23(11-9-22)19-21-16-7-4-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYIYMBRUHARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with brominated aromatic aldehydes under acidic conditions.

    Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Methoxyphenyl Attachment: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a base like sodium hydride in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromine atom on the benzothiazole ring, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic characteristics of the benzothiazole ring.

Mechanism of Action

The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, while the piperazine moiety can enhance binding affinity to specific proteins. The methoxyphenyl group may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Structural Analogs

Compounds sharing the piperazine-methanone core but differing in substituents are critical for understanding structure-activity relationships (SAR). Key analogs include:

Compound Name Substituents on Benzothiazole/Aryl Group Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Target
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone 6-Br, 4-OCH₃ Bromine enhances electron-withdrawing effects ~456.3 (estimated) Not reported Likely CA/MMP inhibition
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9aa) 4-OCH₃ (sulfonyl) Sulfonyl group increases polarity 483 232–234 CA II inhibition
(4-(4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) 4-Cl (sulfonyl) Chlorine improves lipophilicity ~487 245–247 CA II inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) 4-F, 4-OCH₃ (acetamide) Acetamide linker modulates flexibility 410.51 269–270 MMP inhibition

Key Observations :

  • Fluorine in compound 20 balances electronegativity and lipophilicity .
  • Sulfonyl vs. Methanone Linkers: Sulfonyl groups (9aa, 9ec) increase polarity and hydrogen-bonding capacity, whereas methanones may enhance aromatic interactions .
  • Acetamide Derivatives : Compound 20’s acetamide linker introduces conformational flexibility, critical for MMP binding .

Physicochemical Properties

  • Melting Points : Compounds with sulfonyl groups (9aa: 232–234°C) generally have higher melting points than acetamides (20: 269–270°C), reflecting stronger intermolecular forces .
  • Solubility : Methoxy and sulfonyl groups improve aqueous solubility, whereas bromine and chlorine may increase logP values, affecting bioavailability .

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